4-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)benzohydrazide
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Overview
Description
4-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzene ring, a pyrrolidine ring, and a hydrazide functional group.
Preparation Methods
The synthesis of 4-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the chloro-substituted benzene ring: This step may involve a substitution reaction using a chlorinating agent.
Formation of the hydrazide functional group: This can be accomplished through a condensation reaction between a hydrazine derivative and an appropriate carbonyl compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new polymers, coatings, or other industrial materials.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)benzohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
4-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)benzohydrazide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
4-chloro-3,5-dimethylphenol: This compound shares the chloro-substituted benzene ring but lacks the pyrrolidine and hydrazide functional groups.
N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)benzohydrazide: This compound is similar but without the chloro group on the benzene ring.
The uniqueness of 4-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)benzohydrazide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24ClN3O4 |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
4-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)benzohydrazide |
InChI |
InChI=1S/C23H24ClN3O4/c1-13(2)22(30)27(25-21(29)16-5-7-17(24)8-6-16)19-12-20(28)26(23(19)31)18-10-14(3)9-15(4)11-18/h5-11,13,19H,12H2,1-4H3,(H,25,29) |
InChI Key |
RJYZXENXLMOMFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CC(C2=O)N(C(=O)C(C)C)NC(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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